molecular formula C12H13O4- B14112789 1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester

1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester

Cat. No.: B14112789
M. Wt: 221.23 g/mol
InChI Key: RZJSUWQGFCHNFS-UHFFFAOYSA-M
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Description

Monoisobutyl phthalate, also known as 2-(Isobutoxycarbonyl)benzoic acid, is an organic compound with the molecular formula C12H14O4. It is a phthalate ester derived from phthalic acid and isobutanol. This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoisobutyl phthalate is synthesized through the esterification of phthalic anhydride with isobutanol. The reaction typically involves heating phthalic anhydride with isobutanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of monoisobutyl phthalate follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated in large reactors. The water produced during the reaction is removed using a distillation column. The crude product is then purified through distillation or recrystallization to obtain high-purity monoisobutyl phthalate .

Chemical Reactions Analysis

Types of Reactions: Monoisobutyl phthalate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Mechanism of Action

Monoisobutyl phthalate exerts its effects primarily by disrupting the endocrine system. It can alter the levels of hormones such as testosterone, insulin-like growth factor-3, and follicle-stimulating hormone. The compound interacts with hormone receptors and affects the transcription of genes involved in hormone regulation . This disruption can lead to various physiological effects, including reproductive toxicity and developmental abnormalities .

Comparison with Similar Compounds

Monoisobutyl phthalate stands out due to its specific applications in flexible plastics and its significant role as an endocrine disruptor.

Properties

Molecular Formula

C12H13O4-

Molecular Weight

221.23 g/mol

IUPAC Name

2-(2-methylpropoxycarbonyl)benzoate

InChI

InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/p-1

InChI Key

RZJSUWQGFCHNFS-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

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